
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C12H16O5 It is an ester derived from acetic acid and 3,5-dimethoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester typically involves the esterification of 3,5-dimethoxyphenol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+Acetic AcidH2SO4Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxyphenol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. Additionally, the ester group can undergo hydrolysis, releasing 3,5-dimethoxyphenol, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (3,4-dimethoxyphenoxy)-, ethyl ester
- Acetic acid, (3,5-dimethoxyphenyl)-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
115109-77-8 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O5/c1-4-16-12(13)8-17-11-6-9(14-2)5-10(7-11)15-3/h5-7H,4,8H2,1-3H3 |
InChI Key |
GEGZNXPSKSOPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;4-[dichloro(phenyl)methyl]phenol](/img/structure/B14313628.png)
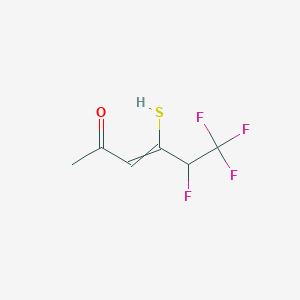
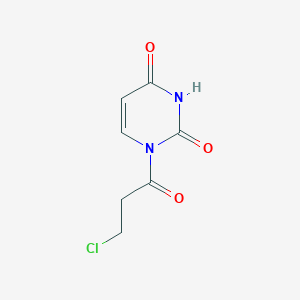
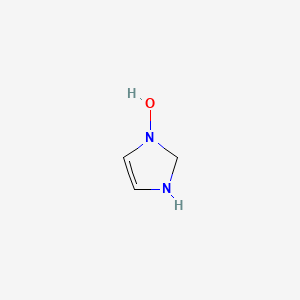
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
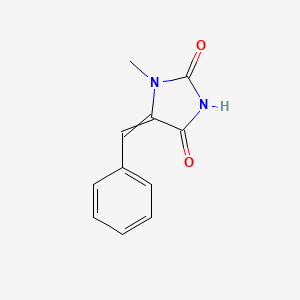
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
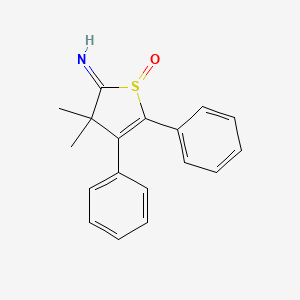
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
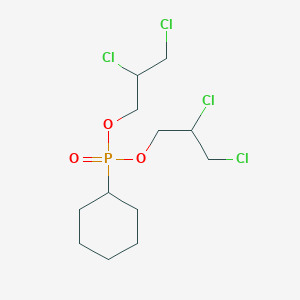
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
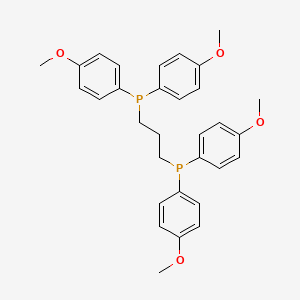
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
